molecular formula C6H5BrF6O2 B14084326 2-Pentanone, 1-bromo-4-hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)- CAS No. 101931-62-8

2-Pentanone, 1-bromo-4-hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)-

Cat. No.: B14084326
CAS No.: 101931-62-8
M. Wt: 303.00 g/mol
InChI Key: MTVWNJLYMMAKPQ-UHFFFAOYSA-N
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Description

2-Pentanone, 1-bromo-4-hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)- is an organic compound with a complex structure It is characterized by the presence of bromine, hydroxyl, and multiple trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanone, 1-bromo-4-hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)- typically involves multiple steps. One common method includes the bromination of 2-pentanone followed by the introduction of hydroxyl and trifluoromethyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 1-bromo-4-hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Pentanone, 1-bromo-4-hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Pentanone, 1-bromo-4-hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets. The presence of bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and lead to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Pentanone, 4-hydroxy-: Lacks the bromine and trifluoromethyl groups, resulting in different chemical properties.

    2-Pentanone, 5-hydroxy-: Similar structure but with hydroxyl group at a different position.

    1-Bromo-4-hydroxy-2-pentanone: Similar but lacks the trifluoromethyl groups.

Uniqueness

The uniqueness of 2-Pentanone, 1-bromo-4-hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)- lies in its combination of bromine, hydroxyl, and multiple trifluoromethyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

101931-62-8

Molecular Formula

C6H5BrF6O2

Molecular Weight

303.00 g/mol

IUPAC Name

1-bromo-5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one

InChI

InChI=1S/C6H5BrF6O2/c7-2-3(14)1-4(15,5(8,9)10)6(11,12)13/h15H,1-2H2

InChI Key

MTVWNJLYMMAKPQ-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)CBr)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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